molecular formula C12H16N2O2 B1504995 Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate CAS No. 1166756-92-8

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate

Cat. No.: B1504995
CAS No.: 1166756-92-8
M. Wt: 220.27 g/mol
InChI Key: MVEKLASYSRICMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. Its structure incorporates two privileged motifs: a pyrrolidine ring and a pyridine-2-carboxylate ester. The saturated pyrrolidine ring is a highly valued scaffold in pharmaceuticals, contributing to molecular complexity and improved three-dimensional coverage due to its non-planarity and sp3-hybridization . This scaffold is known to influence key physicochemical parameters, such as aqueous solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profiles of drug candidates . Furthermore, the stereogenicity of the pyrrolidine ring allows for the exploration of different binding modes to enantioselective protein targets, making it a key feature for generating selective ligands . The pyridine-2-carboxylate moiety, on the other hand, is recognized for its potential in catalysis and as a key structural element in bioactive molecules . As a whole, this compound is primarily suited for use in research and development, particularly in the synthesis of novel molecules with potential biological activity. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 6-pyrrolidin-1-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-11(13-10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEKLASYSRICMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700203
Record name Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-92-8
Record name Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Pyridinecarboxylic Acid Derivatives (Patent-Based Method)

A patented method describes the preparation of substituted pyridine-2-carboxylic acid derivatives, including those substituted at the 6-position, which can be adapted for ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate synthesis:

  • Step 1: Reaction of unsaturated carboxylic acid derivatives (e.g., maleates or fumarates) with hydroxylamine or its salts under controlled pH (7-9) and temperature (15–60 °C) to form hydroxylamino intermediates.
  • Step 2: Acidification of the reaction mixture to pH 2-7 (preferably 3-4) followed by addition of an α,β-unsaturated aldehyde or ketone.
  • Step 3: Heating the mixture at reflux in solvents such as ethanol or toluene to promote cyclization and formation of the pyridine ring with desired substitutions.
  • Step 4: Isolation of the pyridine-2,3-dicarboxylic acid derivatives by extraction, evaporation, or chromatography.

For the specific introduction of the pyrrolidine group at the 6-position, the method involves reacting the pyridine-2,3-dicarboxylic acid derivative with 2-aminoalkane carboxamides or aminonitriles under anhydrous conditions to form the desired substituted pyridine carboxylates.

Solvent and Conditions:

Parameter Details
Solvents Ethanol, 1-butanol, toluene
Temperature Ambient to reflux (~78°C for ethanol)
pH range 2 to 7 (optimal 3-4)
Reaction time 1 to 48 hours

This method provides a versatile route to various 6-substituted pyridine-2-carboxylates, including this compound.

Amidation Route Using Pyridine-2-Carboxylic Acid Derivatives

An alternative approach involves amidation of pyridine-2-carboxylic acid derivatives with pyrrolidine:

  • Starting from ethyl 6-bromopyridine-2-carboxylate or similar halogenated intermediates, nucleophilic substitution with pyrrolidine leads to the formation of this compound.
  • This reaction typically uses coupling reagents such as HBTU in polar aprotic solvents like DMF to facilitate amide bond formation or nucleophilic substitution.

Key Reaction Conditions:

Parameter Details
Reagents Pyrrolidine, HBTU (coupling agent)
Solvent DMF
Temperature Room temperature to 60 °C
Reaction time Several hours (4-24 h)

This method is supported by research on related pyridine derivatives where amidation or substitution at the 6-position with various amines, including pyrrolidine, was successfully achieved with moderate to high yields.

Electrophilic Aromatic Substitution and Cyclization Approaches

Research on pyridine derivatives synthesis also includes:

  • Electrophilic aromatic substitution (EAS) on 2-aminopyridine derivatives using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions, followed by cyclization with ethyl 3-bromopyruvate to form ethyl pyridine carboxylates substituted at various positions.
  • Subsequent hydrolysis and amidation steps introduce the pyrrolidine moiety at the 6-position.

This multi-step approach allows precise control over substitution patterns but requires careful handling of reagents and reaction conditions.

Summary Table of Preparation Methods

Method Key Steps Reagents/Solvents Conditions Yield/Notes
Pyridinecarboxylic Acid Route Hydroxylamine reaction, acidification, cyclization Hydroxylamine, ethanol, acid pH 3-4, reflux in ethanol Versatile for 6-substitution
Amidation/Nucleophilic Substitution Coupling with pyrrolidine Pyrrolidine, HBTU, DMF RT to 60 °C, hours Moderate to high yield
EAS + Cyclization Bromination, cyclization, hydrolysis NBS, ethyl 3-bromopyruvate DMF, controlled temperature Multi-step, precise control
Oxidative Cyclization Addition of amino-pyridines to β-diketones, O2 oxidation Ethanol, acetic acid, O2 130 °C, 18 h High yield, eco-friendly

Research Findings and Considerations

  • The choice of solvent and pH critically affects the reaction outcome, especially in the hydroxylamine-based cyclization route.
  • Amidation with pyrrolidine is a reliable method for introducing the pyrrolidine substituent at the 6-position, supported by SAR studies showing pyrrolidine-containing derivatives have favorable activity and properties.
  • Oxidative cyclization methods offer high yields and green chemistry advantages but require high temperature and oxygen atmosphere.
  • Reaction times vary from 1 hour to over 18 hours depending on the method and scale.
  • Purification typically involves standard extraction, evaporation, and chromatographic techniques.

Chemical Reactions Analysis

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for studying the effects of nicotine analogs.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, mimicking the action of nicotine, and can modulate neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems, which are involved in cognitive and behavioral processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridine-2-carboxylate derivatives vary significantly in their substituents, which critically influence their physicochemical and biological properties. Key analogs include:

Compound Name Core Structure Substituents/Modifications Key Structural Impact
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) Thieno[2,3-b]pyridine 5-Bromobenzofuran, amino group Enhanced π-π stacking and hydrogen bonding potential; bromine increases lipophilicity.
Ethyl 6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) Furo[2,3-b]pyridine Naphthyl, thiophenyl groups Bulky aromatic groups improve CDK2 binding affinity and selectivity.
Ethyl 6-(3,4-dimethoxyphenyl)-3-phenylthieno[3,2-b]pyridine-2-carboxylate (57) Thieno[3,2-b]pyridine 3,4-Dimethoxyphenyl, phenyl Methoxy groups enhance solubility and modulate electronic properties.
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Triazolo[1,5-a]pyridine Bromine atom Bromine facilitates further functionalization via cross-coupling reactions.

Key Observations :

  • Electron-withdrawing groups (e.g., bromine, cyano) improve stability and reactivity for further derivatization .
  • Aromatic substituents (naphthyl, thiophenyl) enhance target binding through hydrophobic interactions .
  • Pyrrolidine vs. other amines : The pyrrolidyl group in the target compound may confer conformational rigidity and improved solubility compared to linear amines.
CDK2 Inhibition and Anticancer Activity
  • Ethyl 6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) : Exhibits CDK2 inhibition (IC50 = 0.93 µM) and cytotoxicity against HCT-116, MCF-7, and HepG2 cancer cell lines .
Antiviral Potential
  • Ethyl 6-(3,4-dimethoxyphenyl)-3-phenylthieno[3,2-b]pyridine-2-carboxylate (57): Synthesized for dengue virus research, highlighting the role of methoxy groups in enhancing bioavailability .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy: Amino groups (e.g., in 6d) show NH2 stretches at 3320–3151 cm<sup>−1</sup>, while ester carbonyls appear near 1666 cm<sup>−1</sup> .
  • NMR/HRMS : Used extensively for structural confirmation. For example, compound 57 displays distinct <sup>1</sup>H NMR signals for methoxy (δ 3.89 ppm) and ester (δ 4.41 ppm) groups .

Biological Activity

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate, with the molecular formula C12H16N2O2, is a pyrrolidine-containing analog of nicotine. This compound has garnered interest in various fields, particularly in biology and medicine, due to its interactions with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 6-chloronicotinic acid with pyrrolidine, followed by esterification with ethanol. Typical reaction conditions involve the use of dichloromethane as a solvent and triethylamine as a catalyst, facilitating high yield and purity of the product.

This compound acts primarily as an agonist at nicotinic acetylcholine receptors. By mimicking nicotine, it modulates neurotransmitter release in the dopaminergic and cholinergic systems, which are pivotal in cognitive and behavioral processes . This mechanism may contribute to various biological activities, including potential neuroprotective effects.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities:

  • Neuropharmacological Effects : It has been studied for its potential to enhance cognitive function and memory due to its interaction with nAChRs .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited .
  • Potential Therapeutic Applications : Ongoing research is exploring its role as a model compound for nicotine analogs in treating neurodegenerative diseases and other conditions related to cholinergic dysfunctions .

Comparison of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
This compoundNicotinic receptor agonistNot specified
NicotineNicotinic receptor agonist0.1 - 1
CytisinePartial agonist0.5 - 5
VareniclinePartial agonist0.7 - 3

Summary of Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Neuroprotective Properties : The compound's ability to activate nAChRs suggests potential benefits in protecting neurons from damage associated with various neurological disorders.
  • Cognitive Enhancement : Animal studies indicate improvements in memory and learning tasks when administered this compound, paralleling the effects seen with nicotine .
  • Antimicrobial Potential : While specific data is limited, initial tests indicate some level of antimicrobial activity against certain bacterial strains .

Study on Cognitive Effects

A study investigating the cognitive effects of this compound involved administering the compound to rodent models. Results indicated enhanced performance in maze navigation tasks compared to control groups, suggesting a positive influence on memory retention and learning capabilities.

Antimicrobial Study

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. Although results showed some activity, further research is necessary to quantify its effectiveness and understand the underlying mechanisms.

Q & A

Q. What are the common synthetic routes for Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate?

The synthesis likely involves multi-step reactions, including nucleophilic substitution or coupling to introduce the pyrrolidine group at the pyridine ring's 6-position. A plausible route involves esterification of the pyridine-2-carboxylic acid precursor with ethanol under acidic catalysis, followed by functionalization of the pyridine ring. For example, analogous methods for pyrrolidine-containing esters (e.g., ethyl pyrrolidine-2-carboxylate hydrochloride) employ reflux conditions with HCl to form stable salts . Reaction optimization may require controlled stoichiometry, solvent selection (e.g., dichloromethane or THF), and purification via column chromatography or recrystallization.

Q. How is the compound characterized to confirm its structure and purity?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ester group integrity .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm1^{-1}) and pyrrolidine N-H/N-C vibrations .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural elucidation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Data inconsistencies (e.g., twinning, poor resolution) can be addressed by:

  • High-Resolution Data Collection : Use synchrotron sources to improve data quality.
  • Software Tools : SHELXL’s twin refinement module for handling twinned crystals .
  • Cross-Validation : Compare results with NMR/IR data to validate bond lengths and angles .

Q. What methodologies are recommended for studying its biological activity?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against bacterial/fungal strains, referencing protocols for related imidazo[1,2-a]pyridine derivatives .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ester groups, pyrrolidine rings) and assess changes in potency .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for pyrrolidine coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .

Q. What challenges arise in computational modeling of its interactions with biological targets?

  • Conformational Flexibility : The pyrrolidine ring’s puckering and ester group rotation require molecular dynamics (MD) simulations to explore binding poses.
  • Docking Validation : Cross-check results with experimental binding data (e.g., IC50_{50} values) to refine force field parameters .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data between batches?

  • Batch Comparison : Analyze multiple batches via 1^1H NMR to identify impurities (e.g., unreacted starting materials) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies are effective for improving crystallinity in X-ray studies?

  • Solvent Screening : Test mixed-solvent systems (e.g., ethanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.